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Compound of Interest

Compound Name:
Ethyl 1-

aminocyclohexanecarboxylate

Cat. No.: B168046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 1-
aminocyclohexanecarboxylate (CAS No. 1664-34-2), a key building block in synthetic

organic chemistry and drug discovery. Due to the limited availability of published, peer-

reviewed spectral data for this specific compound, this guide presents predicted spectral

characteristics based on the analysis of its constituent functional groups and data from

structurally related compounds, alongside standardized experimental protocols for acquiring

such data.

Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Ethyl 1-aminocyclohexanecarboxylate. These

predictions are based on established principles of spectroscopy and data from analogous

structures.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.12 Quartet (q) 2H -O-CH₂-CH₃

~2.0-1.2 Multiplet (m) 10H
Cyclohexane ring

protons

~1.6 (broad) Singlet (s) 2H -NH₂

~1.24 Triplet (t) 3H -O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~176 C=O (Ester carbonyl)

~60 -O-CH₂-CH₃

~58 C-NH₂ (Quaternary carbon)

~35 Cyclohexane CH₂

~25 Cyclohexane CH₂

~22 Cyclohexane CH₂

~14 -O-CH₂-CH₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3380-3250 Medium, Broad N-H stretch (amine)

2980-2850 Strong C-H stretch (aliphatic)

1735-1720 Strong C=O stretch (ester)

1250-1000 Strong C-O stretch (ester)

1650-1580 Medium N-H bend (amine)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Interpretation

171 [M]⁺ (Molecular ion)

126 [M - OCH₂CH₃]⁺

98 [M - COOCH₂CH₃]⁺

83 [Cyclohexylamino]⁺ fragment

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for small organic

molecules like Ethyl 1-aminocyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation: Approximately 5-25 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added. The solution must be free

of any particulate matter.

2.1.2 ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or

higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle
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and a relaxation delay of 1-2 seconds. The chemical shifts are reported in parts per million

(ppm) relative to TMS.

2.1.3 ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due

to the low natural abundance of ¹³C, a larger number of scans is required.[1] A proton-

decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-

noise.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1 Sample Preparation (Thin Film): For a liquid sample, a drop is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid, a

solution can be prepared in a volatile solvent, a drop placed on a single salt plate, and the

solvent allowed to evaporate.[2]

2.2.2 Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. A

background spectrum of the clean salt plates or the solvent is first recorded and automatically

subtracted from the sample spectrum.[3] The spectrum is typically recorded over a range of

4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
2.3.1 Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS). For a relatively volatile compound like Ethyl 1-
aminocyclohexanecarboxylate, GC-MS is a suitable method.

2.3.2 Ionization (Electron Ionization - EI): In EI-MS, the sample molecules in the gas phase are

bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to

ionize and fragment in a reproducible manner, providing a characteristic fragmentation pattern

that aids in structural elucidation.[4][5]

2.3.3 Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance

of each ion, generating a mass spectrum.

Workflow and Logical Relationships
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The following diagrams illustrate the general workflow for spectral data acquisition and the

logical relationships between the different spectroscopic techniques in elucidating the structure

of an organic molecule.

Sample Preparation Data Acquisition

Data Analysis & Interpretation
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Workflow for Spectral Data Acquisition and Analysis.

NMR Spectroscopy

¹H NMR: Proton Environment & Connectivity ¹³C NMR: Carbon Skeleton

Final Structure Ethyl 1-aminocyclohexanecarboxylate

Provides carbon-hydrogen framework

IR Spectroscopy

Functional Group Identification
(C=O, N-H, C-O)

Confirms presence of key functional groups
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Molecular Weight & Fragmentation Pattern

Determines molecular formula and confirms fragments
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Logical Relationships of Spectroscopic Data for Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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